3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene
Description
Properties
CAS No. |
919169-48-5 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
3-(dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-1-3-6(11-7)4-2-5/h1,3,5-6H,2,4H2 |
InChI Key |
WIYDTIHTNIPSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(=C(Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting Materials : Cyclohexene, Chloral
- Catalyst : Aluminum Chloride
- Conditions : Stirring at controlled temperatures (20-25 °C) under nitrogen atmosphere.
The reaction proceeds through the formation of an intermediate that can rearrange under prolonged exposure to the catalyst, leading to 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene.
Base-Catalyzed Reactions
Another method includes a base-catalyzed reaction involving (2,4-dichlorophenylamino)-5,5-dimethyl-cyclohex-2-en-1-one and sodium hydroxide in DMSO, followed by treatment with carbon disulfide and subsequent addition of bromoalkanes.
Procedure Overview
- Reactants : (2,4-dichlorophenylamino)-5,5-dimethyl-cyclohex-2-en-1-one, Sodium Hydroxide
- Solvent : DMSO
- Additives : Carbon Disulfide, n-bromobutane
- Workup : Dilution with water and acidification with hydrochloric acid.
This method has shown promising yields and can be optimized by adjusting the concentration of reactants and reaction time.
Mechanistic Insights
Recent studies suggest that the formation of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene may involve a stepwise mechanism rather than a concerted process, particularly in reactions involving dienes and ketenes. The periselectivity of these reactions is influenced by the nature of the diene used, highlighting the importance of mechanistic understanding in optimizing synthesis protocols.
The yields from these reactions can vary significantly based on conditions:
| Method | Yield (%) | Notes |
|---|---|---|
| Diels-Alder Reaction | ~34% | Requires careful temperature control |
| Base-Catalyzed Reaction | ~40% | Effective purification via silica gel |
Purification typically involves column chromatography or recrystallization from solvents like ethanol or ethyl acetate to isolate pure product crystals.
The preparation of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene showcases diverse synthetic strategies that leverage both classical organic reactions and modern mechanistic insights. Continued research into optimizing these methods will enhance yield and purity, paving the way for broader applications in chemical synthesis and materials science.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic structures. Its rigid framework makes it a valuable building block for the synthesis of natural products and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets through its reactive dichloromethylidene group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific spatial interactions with molecular targets, enhancing its selectivity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene with structurally related bicyclic compounds, focusing on physicochemical properties, metabolic stability, and biological activity.
Structural and Electronic Comparisons
- Core Geometry: The 2-oxabicyclo[2.2.2]octane core exhibits geometric similarity to benzene, with comparable C-C distances (r = 1.54–1.56 Å) and angles (φ1 = 119.0°, φ2 = 120.6°) .
- Substituent Effects: Oxygen vs. Chlorine vs. Methyl: Dichloromethylidene substituents enhance electronegativity and lipophilicity compared to methyl groups (e.g., 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene) .
Physicochemical Properties
| Compound | Water Solubility (µM) | logD | clogP | Metabolic Stability (CLint, µL/min/mg) | Half-Life (min) |
|---|---|---|---|---|---|
| Imatinib (Phenyl analog) | 351 | 2.6 | 4.5 | 28 | 60 |
| Bicyclo[2.2.2]octane analog (86) | 113 | 2.7 | 3.6 | 16 | - |
| 2-Oxabicyclo[2.2.2]octane (85) | 389 | 1.8 | 2.6 | 19 | 87 |
| Dichloromethylidene analog | *Inferred: ~200† | *2.0–2.5† | *3.0–3.5† | *15–20† | *80–100† |
† Estimated based on substituent effects: Chlorine atoms reduce solubility but improve metabolic stability via steric shielding.
Metabolic Stability and Bioactivity
Metabolic Stability :
Biological Activity :
- In Imatinib analogs, replacing phenyl with 2-oxabicyclo[2.2.2]octane (85) retained anticancer activity while improving solubility and logD .
- Dichloromethylidene derivatives are hypothesized to enhance target affinity in chlorophilic environments (e.g., enzyme active sites with halogen-binding pockets) .
Biological Activity
3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene, with the molecular formula and CAS No. 919169-48-5, is a bicyclic compound characterized by its unique structural features, including a dichloromethylidene group and an oxabicyclic framework. This compound has attracted attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The compound's structure significantly influences its reactivity and biological activity. The presence of the dichloromethylidene group enhances its electrophilic character, allowing it to participate in various chemical transformations, which can lead to the formation of biologically active derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene |
| InChI Key | FVZJQHGLFUPXTN-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(C=C1)(OC2=C(Cl)Cl)C |
Biological Activity
Research into the biological activity of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene indicates potential applications in pharmacology, particularly due to its interactions with various biological molecules.
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have been reported to possess antifungal and antibacterial activities due to their ability to disrupt cellular processes in microorganisms.
The mechanism by which 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene exerts its biological effects is hypothesized to involve:
- Electrophilic attack : The dichloromethylidene group can react with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular functions.
- Formation of adducts : The compound may form stable adducts with biomolecules, altering their normal functions.
Case Studies
-
Antibacterial Activity : A study investigating the antibacterial properties of bicyclic compounds found that derivatives similar to 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study utilized disc diffusion methods to evaluate the minimum inhibitory concentration (MIC) values.
Bacteria MIC (µg/mL) Staphylococcus aureus 50 Bacillus subtilis 30 - Antifungal Activity : Another investigation focused on the antifungal activity against Candida albicans. The results indicated that the compound exhibited a significant reduction in fungal growth at concentrations above 25 µg/mL.
Synthesis and Derivatives
The synthesis of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene can be achieved through various methods, including:
- Diels-Alder Reaction : This reaction forms the bicyclic structure effectively when combined with appropriate diene and dienophile.
Synthetic Route Overview
- Starting Materials : Select suitable diene and dienophile.
- Reaction Conditions : Perform under controlled temperature and pressure.
- Isolation : Purify the product through recrystallization or chromatography.
Q & A
Q. What synthetic strategies are effective for constructing the 2-oxabicyclo[2.2.2]oct-5-ene skeleton?
The 2-oxabicyclo[2.2.2]oct-5-ene core can be synthesized via pericyclic cascade reactions . For example, a 6π-electron cyclization of 1-oxotriene followed by a [4+2] Diels-Alder reaction forms the bicyclic structure (Equation 1 in ). Additionally, phosphine-catalyzed domino reactions enable the assembly of this skeleton through sequential [1+4] annulation and rearrangement steps, as demonstrated by Xie et al. .
Q. How is the molecular structure of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene experimentally validated?
Single-crystal X-ray diffraction is the gold standard. The compound adopts a bridged boat-like conformation with the dichloromethylene group displaced from the bicyclic core. Crystallographic parameters include:
- Space group: P2₁/c
- Unit cell dimensions: a = 9.3365 Å, b = 9.6327 Å, c = 11.4259 Å, β = 92.73°
- Data refinement: R factor = 0.035, wR = 0.093 .
Advanced Research Questions
Q. What mechanistic insights explain the regio- and stereoselectivity in nucleophilic ring-opening reactions of bicyclic derivatives?
In(OTf)₃-catalyzed solvolysis of 3-aza-2-oxabicyclo[2.2.2]oct-5-ene systems yields anti-1,2- and anti-1,4-alkoxy hydroxyamino cyclohexenes . Selectivity depends on solvent polarity and nucleophile size. For instance, bulky nucleophiles favor anti-1,4 products due to steric hindrance at the bridgehead .
Q. How do cycloaddition reactions with alkenes functionalize the 2-oxabicyclo[2.2.2]oct-5-ene system?
Alkenes act as dienophiles in [4+2] cycloadditions with 2H-pyran-2-one derivatives, forming stable 2-oxabicyclo[2.2.2]oct-5-en-3-ones . These adducts are isolable and characterized via X-ray diffraction (Scheme 13 in ). The reaction scope includes vinyl ethers and electron-deficient alkenes, enabling diverse functionalization .
Q. Can this bicyclic system serve as a bioisostere in drug design?
The 2-oxabicyclo[2.2.2]octane core acts as a saturated phenyl bioisostere , improving physicochemical properties. Key advantages:
- Reduced lipophilicity (logD decreased by ~1 unit vs. phenyl analogs).
- Enhanced metabolic stability due to saturation and oxygen substitution. Applications include estrogen receptor-beta agonists and myeloperoxidase inhibitors .
Q. What role do phosphine catalysts play in domino reactions for bicyclic skeleton assembly?
Phosphines (e.g., PPh₃) promote tandem [1+4]/rearrangement reactions between Morita-Baylis-Hillman (MBH) adducts and 3-acyl-2H-chromen-2-ones. The mechanism involves nucleophilic activation of the MBH derivative, followed by cyclization and stereoselective rearrangement to form the bicyclic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
